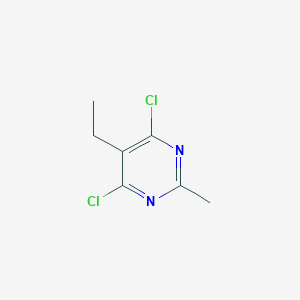

4,6-Dichloro-5-ethyl-2-methylpyrimidine

Übersicht

Beschreibung

4,6-Dichloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-ethyl-2-methylpyrimidine typically involves the chlorination of 5-ethyl-2-methylpyrimidine. One common method includes the reaction of 5-ethyl-2-methylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-5-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify these groups.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups like amines, ethers, and thioethers.

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Reduction: Products include reduced forms of the ethyl and methyl groups, such as ethane and methane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Heterocycles

4,6-Dichloro-5-ethyl-2-methylpyrimidine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its chlorinated structure allows for various nucleophilic substitution reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, it can be reacted with organolithium reagents to synthesize new pyrimidine derivatives through regioselective nucleophilic attacks.

Comparison of Synthetic Routes

The synthesis of this compound typically involves chlorination processes using phosphorus oxychloride (POCl₃) or alternative methods that reduce environmental impact. The following table summarizes common synthetic methods:

| Method | Reagents Used | Yield | Environmental Impact |

|---|---|---|---|

| Chlorination with POCl₃ | 5-Ethyl-2-methylpyrimidine + POCl₃ | Moderate | High |

| Triphosgene method | 4,6-Dihydroxy-2-methylpyrimidine + Triphosgene | High | Low |

Biological Research

Enzyme Inhibition Studies

The compound is investigated for its role as an enzyme inhibitor. The presence of chlorine atoms enhances its binding affinity to specific molecular targets, making it valuable in studying biochemical pathways and potential drug interactions. Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities.

Case Study: Anticancer Potential

Research has indicated that certain pyrimidine derivatives can act as intermediates in the synthesis of cancer therapies. For example, this compound is noted for its potential as an intermediate in the synthesis of Dasatinib, a drug used in treating chronic myeloid leukemia .

Medicinal Applications

Pharmaceutical Development

The compound is being explored for its therapeutic properties. Its derivatives have shown promise in various pharmacological applications, including:

- Antimicrobial Agents: Some derivatives exhibit activity against bacterial and fungal strains.

- Antiviral Compounds: Research is ongoing to evaluate their efficacy against viral infections.

- Anticancer Drugs: As mentioned earlier, it plays a role in synthesizing compounds with anticancer properties.

Industrial Applications

Agrochemicals and Dyes Production

In the industrial sector, this compound is utilized in producing agrochemicals and specialty dyes. Its reactivity allows for the development of formulations that enhance crop protection and colorfastness in dyes.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,6-Dichloro-2-methylpyrimidine

- 4,6-Dichloro-5-methylpyrimidine

- 4,6-Dichloro-2-ethylpyrimidine

Uniqueness

4,6-Dichloro-5-ethyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the dichlorination, enhances its reactivity and potential for diverse applications compared to its analogs.

Biologische Aktivität

4,6-Dichloro-5-ethyl-2-methylpyrimidine (C₇H₈Cl₂N₂) is a heterocyclic organic compound belonging to the pyrimidine family. This compound features two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. Its unique structural properties make it valuable in various chemical and pharmaceutical applications. While specific biological activities of this compound are not extensively documented, its structural analogs and derivatives have shown significant pharmacological properties.

Overview of Pyrimidine Compounds

Pyrimidines are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Compounds within this class often serve as intermediates in the synthesis of pharmaceuticals or agrochemicals. The biological relevance of pyrimidine derivatives has been well-documented, with many exhibiting notable activities against various pathogens and cancers .

Antimicrobial Properties

Research indicates that pyrimidine derivatives can exhibit antimicrobial properties. For instance, some studies have shown that related compounds achieve minimum inhibitory concentrations (MIC) against bacteria such as Escherichia coli and fungi like Candida albicans . Although specific data on this compound is limited, its structural similarities to other active pyrimidines suggest potential antimicrobial activity.

Antiviral Activity

Pyrimidines have also been explored for antiviral applications. Notably, some derivatives have demonstrated effectiveness against influenza viruses, with studies reporting significant viral load reductions in infected models . While direct studies on this compound are scarce, its potential as a precursor for antiviral agents remains plausible.

Synthesis and Applications

The synthesis of this compound typically involves chlorination processes on pyrimidine derivatives. This compound can be utilized in the synthesis of more complex heterocycles through nucleophilic substitution reactions. For example:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction with organolithium reagents to form C-N bonds with morpholine substituents. |

| Synthesis of Derivatives | Can lead to new pyrimidine derivatives with potential biological activities through regioselective reactions. |

The ability to modify the pyrimidine core allows for the development of new compounds with enhanced biological activities.

Recent Advances in Pyrimidine-Based Drugs

Recent literature highlights the role of pyrimidines in drug discovery. A study published in MDPI reviews various pyrimidine-based drugs that have shown promise in treating infections and cancers. For instance, certain pyrimidines exhibited potent activity against resistant strains of viruses and bacteria . The findings suggest that further exploration into compounds like this compound could yield valuable insights into their therapeutic potential.

Structural Similarities and Activity Correlation

A comparative analysis reveals that compounds structurally similar to this compound often possess significant biological activities:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | Chlorination at positions 4 and 6 | 0.88 |

| 4,6-Dichloro-5-methylpyrimidine | Methyl group instead of ethyl | 0.90 |

| 2-Amino-4,6-dichloro-5-methylpyrimidine | Amino substitution at position 2 | 0.88 |

These similarities indicate that modifications to the pyrimidine structure can significantly influence biological activity.

Eigenschaften

IUPAC Name |

4,6-dichloro-5-ethyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-3-5-6(8)10-4(2)11-7(5)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLNGAJWQZIWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277882 | |

| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175139-08-9 | |

| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175139-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-5-ethyl-2-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.